REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[NH:16][CH2:15]2.Br[CH2:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1>C1COCC1>[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[N:16]([CH2:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1)[CH2:15]2 |f:0.1|
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Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
Quantity
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0.34 g
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Type
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reactant
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Smiles
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ClC=1C=C2CNC(C2=CC1)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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0.52 g
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Type
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reactant
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Smiles
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BrCC1=CC=C(C=C1)OC
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Type
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CUSTOM
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Details
|
After stirring for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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STIRRING
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Details
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to stir at room temperature for 48 hours
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Duration
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48 h
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Type
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CUSTOM
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Details
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before quenching with saturated aqueous ammonium chloride solution
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Type
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EXTRACTION
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Details
|
After extraction with EtOAc
|
Type
|
WASH
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Details
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the organic layer was washed with brine
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Type
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CUSTOM
|
Details
|
dried over anhy
|
Type
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FILTRATION
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Details
|
Na2SO4, filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CN(C(C2=CC1)=O)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |